[3-Methyl-4-(morpholin-4-yl)phenyl]methanol
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Overview
Description
[3-Methyl-4-(morpholin-4-yl)phenyl]methanol: is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further substituted with a methyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-4-(morpholin-4-yl)phenyl]methanol typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with morpholine under specific conditions. The nitro group is reduced to an amine, followed by the formation of the morpholine ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Methyl-4-(morpholin-4-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-Methyl-4-(morpholin-4-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [3-Methyl-4-(morpholin-4-yl)phenyl]methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The morpholine ring and hydroxymethyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- [4-(Morpholin-4-yl)phenyl]methanol
- [3-Methylphenyl]methanol
- [4-(Morpholin-4-yl)benzaldehyde
Comparison: Compared to these similar compounds, [3-Methyl-4-(morpholin-4-yl)phenyl]methanol is unique due to the presence of both a methyl group and a morpholine ring on the phenyl ring.
Biological Activity
[3-Methyl-4-(morpholin-4-yl)phenyl]methanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-4-(chloromethyl)phenol with morpholine. The process can be optimized using various solvents and catalysts to enhance yield and purity. For example, a study demonstrated the use of ethanol and DMF as solvents, achieving a yield of 72% through a straightforward reaction setup .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) | Comparison with Control |
---|---|---|
Staphylococcus aureus | 12.5 | Ciprofloxacin: 2 |
Escherichia coli | 15.0 | Trimethoprim: 1 |
Bacillus cereus | 10.0 | Isoniazid: 0.25 |
Cytotoxicity and Apoptosis Induction
In cellular models, this compound has been shown to induce apoptosis in cancer cell lines. A study indicated that at concentrations as low as 1 µM, the compound caused morphological changes consistent with apoptosis and increased caspase-3 activity by up to 57% at higher concentrations (10 µM) . This suggests a mechanism where the compound may disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis.
The proposed mechanism of action involves interference with cellular signaling pathways critical for cell survival. It has been observed that this compound can inhibit specific protein interactions involved in mitochondrial function, leading to increased reactive oxygen species (ROS) production and triggering apoptotic pathways .
Case Studies
- In Vivo Studies : In animal models, administration of this compound at doses of 5 mg/kg/day over five months showed no apparent toxicity, suggesting a favorable safety profile for further development in therapeutic applications .
- Cancer Cell Line Studies : A detailed investigation into its effects on breast cancer MDA-MB-231 cells revealed that the compound not only inhibited cell proliferation but also enhanced apoptotic markers significantly when compared to untreated controls .
Properties
IUPAC Name |
(3-methyl-4-morpholin-4-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-8-11(9-14)2-3-12(10)13-4-6-15-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILPVRSVMCFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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